molecular formula C22H22ClPS2 B14488767 (1,3-Dithian-2-yl)(triphenyl)phosphanium chloride CAS No. 63822-67-3

(1,3-Dithian-2-yl)(triphenyl)phosphanium chloride

Katalognummer: B14488767
CAS-Nummer: 63822-67-3
Molekulargewicht: 417.0 g/mol
InChI-Schlüssel: NHTHBXQPIWLVQY-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,3-Dithian-2-yl)(triphenyl)phosphanium chloride is a chemical compound that belongs to the class of phosphonium salts. It is characterized by the presence of a 1,3-dithiane ring and a triphenylphosphonium group, making it a versatile reagent in organic synthesis. This compound is often used in various chemical reactions due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dithian-2-yl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with 1,3-dithiane in the presence of a chlorinating agent. One common method includes the use of phosphorus trichloride (PCl3) as the chlorinating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to obtain the final product suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

(1,3-Dithian-2-yl)(triphenyl)phosphanium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding phosphine derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of (1,3-Dithian-2-yl)(triphenyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphonium group can stabilize positive charges, making the compound effective in Wittig reactions. The 1,3-dithiane ring can undergo ring-opening reactions, providing reactive intermediates for further transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1,3-Dithian-2-yl)(triphenyl)phosphanium chloride is unique due to its combination of a dithiane ring and a triphenylphosphonium group, which imparts distinct reactivity and stability. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

63822-67-3

Molekularformel

C22H22ClPS2

Molekulargewicht

417.0 g/mol

IUPAC-Name

1,3-dithian-2-yl(triphenyl)phosphanium;chloride

InChI

InChI=1S/C22H22PS2.ClH/c1-4-11-19(12-5-1)23(20-13-6-2-7-14-20,21-15-8-3-9-16-21)22-24-17-10-18-25-22;/h1-9,11-16,22H,10,17-18H2;1H/q+1;/p-1

InChI-Schlüssel

NHTHBXQPIWLVQY-UHFFFAOYSA-M

Kanonische SMILES

C1CSC(SC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.